4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine
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Overview
Description
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a piperidino group, a pyridinyl group, and a chlorophenylsulfanyl group. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the piperidino group: This step involves the substitution of a leaving group on the pyrimidine ring with piperidine under basic conditions.
Attachment of the chlorophenylsulfanyl group: This can be done through nucleophilic substitution reactions where a chlorophenylsulfanyl moiety is introduced to the pyrimidine ring.
Addition of the pyridinyl group: This step involves the coupling of a pyridinyl group to the pyrimidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenylsulfanyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides, organometallics, and bases are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and dechlorinated products.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the piperidino and pyridinyl groups allows for specific binding interactions, while the chlorophenylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfanyl)-6-methyl-2-(2-pyridinyl)pyrimidine
- 4-((4-Chlorophenyl)sulfanyl)-6-piperidino-2-(3-pyridinyl)pyrimidine
- 4-((4-Chlorophenyl)sulfanyl)-6-piperidino-2-(2-thiazolyl)pyrimidine
Uniqueness
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the piperidino group enhances its solubility and bioavailability, while the chlorophenylsulfanyl group provides redox activity. The pyridinyl group contributes to its ability to interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4S/c22-16-7-9-18(10-8-16)27-15-17-14-20(26-12-4-1-5-13-26)25-21(24-17)19-6-2-3-11-23-19/h2-3,6-11,14H,1,4-5,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBIBLODBKPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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